Cas no 73038-05-8 (1,4-Butanediamine,N1-(3-aminopropyl)-N1-(phenylmethyl)-)
73038-05-8 structure
Product Name:1,4-Butanediamine,N1-(3-aminopropyl)-N1-(phenylmethyl)-
CAS-nummer:73038-05-8
MF:C7H10N4O2S
MW:214.244899272919
CID:551563
PubChem ID:245692
Update Time:2025-04-19
1,4-Butanediamine,N1-(3-aminopropyl)-N1-(phenylmethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,4-Butanediamine,N1-(3-aminopropyl)-N1-(phenylmethyl)-
- N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide
- 1,4-butanediamine, N~1~-(3-aminopropyl)-N~1~-(phenylmethyl)-
- N-(3-Aminopropyl)-N-benzylbutane-1,4-diamine
- AKOS024338037
- NSC-57900
- 64194-61-2
- NSC57900
- 73038-05-8
- DTXSID10288857
-
- Inchi: 1S/C7H10N4O2S/c1-11-6(13)4(9-3-12)5(8)10-7(11)14-2/h3H,8H2,1-2H3,(H,9,12)
- InChI-sleutel: HJPPHOUPJHMQPC-UHFFFAOYSA-N
- LACHT: S(C)C1=NC(=C(C(N1C)=O)NC=O)N
Berekende eigenschappen
- Exacte massa: 235.20505
- Monoisotopische massa: 214.052
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 2
- Complexiteit: 337
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.7
- Topologisch pooloppervlak: 113Ų
Experimentele eigenschappen
- Dichtheid: 0.997g/cm3
- Kookpunt: 348.8ºC at 760 mmHg
- Vlampunt: 162.4ºC
- Brekindex: 1.543
- PSA: 55.28
- LogboekP: 0.88340
1,4-Butanediamine,N1-(3-aminopropyl)-N1-(phenylmethyl)- Gerelateerde literatuur
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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